molecular formula C6H2BF6K B3041293 Potassium (3,4,5-trifluorophenyl)trifluoroborate CAS No. 267006-28-0

Potassium (3,4,5-trifluorophenyl)trifluoroborate

Cat. No.: B3041293
CAS No.: 267006-28-0
M. Wt: 237.98 g/mol
InChI Key: NUQSKEVEHWBUMF-UHFFFAOYSA-N
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Description

Potassium (3,4,5-trifluorophenyl)trifluoroborate is an organoboron compound with the molecular formula C₆H₂BF₆K. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds .

Mechanism of Action

Target of Action

Potassium (3,4,5-trifluorophenyl)trifluoroborate, also known as potassium trifluoro(3,4,5-trifluorophenyl)boranuide, is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the aryl halides with which it reacts .

Mode of Action

The compound acts as a nucleophilic boronated coupling reagent . It interacts with its targets, the aryl halides, to construct a carbon-carbon (C-C) bond . This interaction occurs in the presence of a catalyst or under thermal conditions .

Biochemical Pathways

The main biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups . In the transmetalation step, the nucleophilic organic groups (like our compound) are transferred from boron to palladium .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds through the Suzuki–Miyaura cross-coupling reaction .

Action Environment

The efficacy and stability of this compound are influenced by several environmental factors. These include the presence of a suitable catalyst, the temperature of the reaction, and the nature of the aryl halide it is reacting with . The compound is generally stable and can be used under relatively mild and functional group tolerant reaction conditions .

Biochemical Analysis

Biochemical Properties

Potassium (3,4,5-trifluorophenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This compound interacts with various enzymes and proteins that facilitate the coupling process. For instance, it interacts with palladium catalysts, which are essential for the transmetalation step in the Suzuki–Miyaura reaction . The nature of these interactions involves the transfer of the trifluorophenyl group from the boron atom to the palladium atom, enabling the formation of new carbon-carbon bonds.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with palladium catalysts during the Suzuki–Miyaura coupling reaction. This interaction leads to the formation of a palladium-trifluorophenyl complex, which undergoes transmetalation to transfer the trifluorophenyl group to the target molecule . This process is crucial for the formation of new carbon-carbon bonds, which are essential for the synthesis of various biochemical compounds. Additionally, this compound can inhibit or activate enzymes involved in these reactions, further influencing the outcome of the biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under ambient conditions, but its reactivity can decrease over time if exposed to moisture or other reactive substances . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression.

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This compound interacts with enzymes such as palladium catalysts and cofactors that facilitate the transmetalation process . The effects on metabolic flux and metabolite levels depend on the efficiency of the coupling reaction and the availability of the necessary enzymes and cofactors.

Preparation Methods

Potassium (3,4,5-trifluorophenyl)trifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 3,4,5-trifluorophenylboronic acid with potassium bifluoride. The reaction typically occurs under mild conditions and results in the formation of the trifluoroborate salt . Industrial production methods often involve similar processes but are scaled up to accommodate larger quantities. The compound is purified through crystallization techniques, which are beneficial for large-scale production .

Chemical Reactions Analysis

Potassium (3,4,5-trifluorophenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions are typically biaryl compounds, which are valuable in pharmaceuticals and materials science .

Scientific Research Applications

Potassium (3,4,5-trifluorophenyl)trifluoroborate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Potassium (3,4,5-trifluorophenyl)trifluoroborate is unique among organotrifluoroborates due to its specific substitution pattern on the phenyl ring. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it a valuable reagent in various chemical applications.

Properties

IUPAC Name

potassium;trifluoro-(3,4,5-trifluorophenyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BF6.K/c8-4-1-3(7(11,12)13)2-5(9)6(4)10;/h1-2H;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQSKEVEHWBUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C(=C1)F)F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BF6K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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